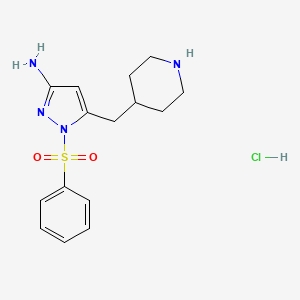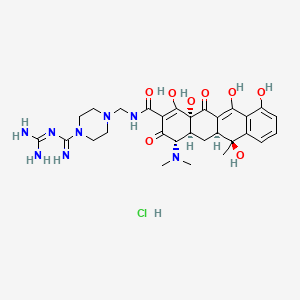![molecular formula C27H30O14 B12301632 5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)
5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphaerobioside is an isoflavonoid glycoside, a secondary metabolite found in several plant species such as Riosema tuberosum, Baptisia sphaerocarpa, Sphaerophysa salsula, Sphaeranthus indicus, and Sphaeranthus africanus . This compound is known for its diverse range of properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sphaerobioside involves the glycosylation of genistein with specific sugar moieties. The reaction typically requires the use of glycosyl donors and acceptors under controlled conditions. The process may involve the use of catalysts such as Lewis acids to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of Sphaerobioside is generally achieved through extraction from plant sources. The plants are harvested, dried, and subjected to solvent extraction to isolate the compound. The extract is then purified using chromatographic techniques to obtain high-purity Sphaerobioside .
Chemical Reactions Analysis
Types of Reactions
Sphaerobioside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives .
Scientific Research Applications
Sphaerobioside has a wide range of applications in scientific research:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Investigated for its role in inhibiting enzymes and signaling pathways.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and natural products.
Mechanism of Action
Sphaerobioside exerts its effects through the inhibition of multiple enzymes and signaling pathways. It suppresses the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. Additionally, it hinders the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and the immune response. Sphaerobioside can also trigger apoptosis and inhibit cell proliferation in various cancer cell lines, and it exhibits neuroprotective qualities, showing promise in enhancing cognitive function in animal models of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Genistein-7-rhamnoglucoside: Another isoflavonoid glycoside with similar properties.
Hirsutissimiside B: Shares structural similarities and biological activities with Sphaerobioside.
Uniqueness
Sphaerobioside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple enzymes and signaling pathways makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3 |
InChI Key |
XIQCIPHUIZGDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



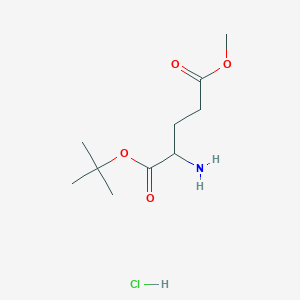
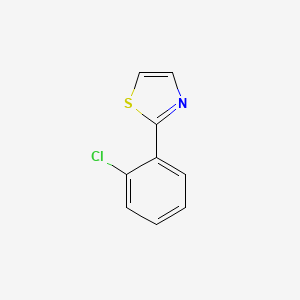
![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)
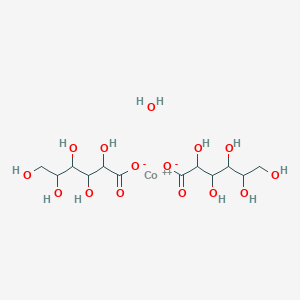
![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)



![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)

